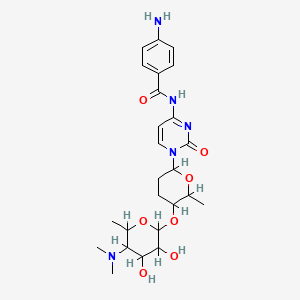
Plicacetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Plicacetin is a disaccharide nucleoside antibiotic produced by the bacterium Streptomyces vinaceusdrappus. It is known for its antibacterial and antiviral properties, particularly against Mycobacterium tuberculosis, herpesvirus 1, and poliovirus . This compound functions as a peptidyl transferase inhibitor, blocking protein biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Plicacetin involves a complex multi-enzymatic process. The gene cluster responsible for its production has been cloned and heterologously expressed in Streptomyces lividans TK64 . This process involves the linkage of cytosine, p-aminobenzoic acid, and the terminal (+)-α-methylserine moieties . The inactivation of specific genes, such as the benzoate coenzyme A ligase gene and the N-acetyltransferase gene, has been shown to affect the production of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces vinaceusdrappus under controlled conditions. The fermentation broth is then processed to isolate and purify the antibiotic .
化学反応の分析
Types of Reactions: Plicacetin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce analogs .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound include its analogs, such as this compound and northis compound . These analogs are produced by modifying specific functional groups within the molecule .
科学的研究の応用
Plicacetin is a nucleoside antibiotic with antibacterial activity against Gram-positive bacteria, including Mycobacterium tuberculosis . Research has demonstrated its antimicrobial properties against drug-resistant bacteria and fungal phytopathogens .
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against drug-resistant bacteria and phytopathogenic fungi . It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), Fusarium oxysporum, Alternaria brassicicola, Fusarium solani, and Bacillus subtilis .
In vitro analysis shows that metabolites of Streptomyces sp. SP5, from which this compound is derived, possess antimicrobial capabilities . this compound is more effective against Gram-positive bacteria compared to fungal phytopathogens .
Minimum Inhibitory Concentration (MIC) Values
| Microorganism | MIC Value (µg/ml) |
|---|---|
| MRSA | 3.8 |
| Bacillus subtilis | 3.8 |
| Fusarium oxysporum | 3.8 |
| Alternaria brassicicola | 3.8 |
| VRE | 15.6 |
| Fusarium solani | 15.6 |
These MIC values indicate the concentration of this compound required to inhibit the growth of the tested microorganisms .
Chemical Synthesis
This compound, along with other members of the amicetin family, has been synthesized chemically . These compounds exhibit antibiotic activities against Gram-positive bacteria, including strains of Mycobacterium tuberculosis . Chemical synthesis allows for the production of disaccharide congeners of the amicetin family, facilitating further research and potential drug development .
Source and Production
This compound can be isolated from Streptomyces species . Streptomyces rochei is a marine-derived actinomycete that produces this compound, along with other related compounds . Fermentation processes can be used to acquire this compound from these microbial sources .
作用機序
Plicacetin exerts its effects by inhibiting protein synthesis. It blocks peptide synthesis following aminoacyl-RNA formation . The compound prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the peptide chain . This action is mediated through the formation of a complex with the elongation factor EF-Tu and guanosine triphosphate .
類似化合物との比較
Plicacetin is unique among nucleoside antibiotics due to its disaccharide structure and specific mechanism of action . Similar compounds include this compound, bamicetin, and collismycin B . These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
特性
CAS番号 |
43043-15-8 |
|---|---|
分子式 |
C25H35N5O7 |
分子量 |
517.6 g/mol |
IUPAC名 |
4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34) |
InChIキー |
NFOMJDXALJABQF-SIPWQYCSSA-N |
SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
正規SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)- plicacetin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















